molecular formula C22H28Br2O2 B12585229 1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-33-1

1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene]

Cat. No.: B12585229
CAS No.: 560086-33-1
M. Wt: 484.3 g/mol
InChI Key: PUSCHTBGYIGNRG-UHFFFAOYSA-N
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Description

1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] is an organic compound characterized by its unique structure, which includes an octane backbone linked to two benzene rings via ether linkages Each benzene ring is further substituted with a bromomethyl group

Preparation Methods

The synthesis of 1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,8-dibromooctane and 3-hydroxybenzyl alcohol.

    Ether Formation: The first step involves the formation of the ether linkage. This can be achieved by reacting 1,8-dibromooctane with 3-hydroxybenzyl alcohol in the presence of a base, such as potassium carbonate, to form the intermediate 1,1’-[Octane-1,8-diylbis(oxy)]bis[3-hydroxybenzyl] ether.

    Bromomethylation: The final step involves the bromomethylation of the benzene rings.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups are highly reactive towards nucleophiles, making this compound suitable for nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines. The major products formed are azides, thiocyanates, and substituted amines, respectively.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl groups, to form aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl groups.

Scientific Research Applications

1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophilic centers, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups or linkers into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

1,1’-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene] can be compared with other similar compounds, such as:

Properties

CAS No.

560086-33-1

Molecular Formula

C22H28Br2O2

Molecular Weight

484.3 g/mol

IUPAC Name

1-(bromomethyl)-3-[8-[3-(bromomethyl)phenoxy]octoxy]benzene

InChI

InChI=1S/C22H28Br2O2/c23-17-19-9-7-11-21(15-19)25-13-5-3-1-2-4-6-14-26-22-12-8-10-20(16-22)18-24/h7-12,15-16H,1-6,13-14,17-18H2

InChI Key

PUSCHTBGYIGNRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCCCOC2=CC=CC(=C2)CBr)CBr

Origin of Product

United States

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